molecular formula C5H14N2O2 B236258 (8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine CAS No. 132905-42-1

(8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine

Cat. No.: B236258
CAS No.: 132905-42-1
M. Wt: 429.7 g/mol
InChI Key: GWEMXZKDKGDITR-WOQKMROYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine is a synthetic compound known for its potent inhibitory effects on the enzyme squalene 2,3-oxide-lanosterol cyclase. This enzyme plays a crucial role in the biosynthesis of sterols, making this compound a valuable compound in biochemical research and pharmaceutical applications .

Preparation Methods

The synthesis of (8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine involves multiple steps, starting from squalene. The key steps include the introduction of an epoxide group at the 22,23 position and the incorporation of an aza group at the 2,3 position. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

(8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form its N-oxide derivative.

    Reduction: Reduction reactions can convert the epoxide group to a diol.

    Substitution: The compound can undergo substitution reactions at the epoxide or aza groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include the N-oxide derivative and diol forms of the compound .

Scientific Research Applications

(8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine has several scientific research applications:

Mechanism of Action

(8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine exerts its effects by inhibiting the enzyme squalene 2,3-oxide-lanosterol cyclase. This inhibition disrupts the biosynthesis of sterols, leading to a decrease in sterol production. The molecular targets involved include the active site of the enzyme, where the compound binds and prevents the conversion of squalene to lanosterol .

Comparison with Similar Compounds

Similar compounds to (8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine include:

    2-aza-2,3-dihydrosqualene: Lacks the epoxide group but has similar inhibitory effects.

    2,3-Epoxy-10-aza-10,11-dihydrosqualene: Another azasqualenoid derivative with a different epoxide position.

    10- and 19-azasqualene derivatives: These compounds also inhibit squalene 2,3-oxide-lanosterol cyclase but differ in their structural modifications.

The uniqueness of this compound lies in its specific epoxide and aza group positions, which contribute to its potent inhibitory effects and distinct chemical properties .

Properties

CAS No.

132905-42-1

Molecular Formula

C5H14N2O2

Molecular Weight

429.7 g/mol

IUPAC Name

(8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine

InChI

InChI=1S/C29H51NO/c1-24(16-11-18-26(3)20-13-23-30(7)8)14-9-10-15-25(2)17-12-19-27(4)21-22-28-29(5,6)31-28/h14-15,18-19,28H,9-13,16-17,20-23H2,1-8H3/b24-14+,25-15?,26-18?,27-19+

InChI Key

GWEMXZKDKGDITR-WOQKMROYSA-N

SMILES

CC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CCCN(C)C

Isomeric SMILES

CC(=CCC/C(=C/CCC=C(C)CC/C=C(\C)/CCC1C(O1)(C)C)/C)CCCN(C)C

Canonical SMILES

CC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CCCN(C)C

Synonyms

22,23-EADS
22,23-epoxy-2-aza-2,3-dihydrosqualene

Origin of Product

United States

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